2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride Selective, non-peptide CCR8 chemokine receptor agonist (IC50 values are 1.8 and 2.6 μM for human and mouse receptors respectively). Displays no activity at CCR4, CXCR3, CXCR4 and CCR5 and shows > 28-fold selectivity over 26 other GPCRs (less selective at α2A and 5-HT receptors). Induces chemotaxis and inhibits Env-mediated (HIV) cell-cell fusion.
Brand Name: Vulcanchem
CAS No.: 874911-96-3
VCID: VC0004528
InChI: InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
SMILES: C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
Molecular Formula: C21H28N2O3.2HCl
Molecular Weight: 429.38

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

CAS No.: 874911-96-3

Cat. No.: VC0004528

Molecular Formula: C21H28N2O3.2HCl

Molecular Weight: 429.38

* For research use only. Not for human or veterinary use.

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride - 874911-96-3

Specification

CAS No. 874911-96-3
Molecular Formula C21H28N2O3.2HCl
Molecular Weight 429.38
IUPAC Name 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Standard InChI InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
SMILES C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl

Introduction

Chemical Properties

Structural Characteristics

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride features a complex structure with several key components that define its chemical identity. The central element is a piperazine ring, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This ring is substituted with a 3-phenoxyphenyl methyl group, consisting of two phenyl rings connected by an oxygen atom, and an ethoxyethanol chain .

The compound exists as a dihydrochloride salt, indicating that both nitrogen atoms in the piperazine ring are protonated and associated with chloride counter-ions. This salt formation significantly influences the compound's physical and chemical properties, particularly its solubility profile and stability. The IUPAC name, 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride, reflects this complex structure .

The standardized representation of the compound's structure is provided by its InChI string: InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H . This notation encodes the complete structural information, including the arrangement of atoms, bonds, and stereochemistry, providing a unique identifier for the compound in chemical databases and literature.

The compound's structure features multiple functional groups, including aromatic rings, ether linkages, a tertiary amine in the piperazine ring, and a terminal hydroxyl group. These functional groups contribute to the compound's chemical reactivity and potential interactions with biological macromolecules.

Chemical Reactivity

The chemical reactivity of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride is largely determined by its functional groups, each contributing to specific types of chemical reactions and transformations. Understanding these reactivity patterns is essential for predicting the compound's behavior in various chemical and biological environments.

The terminal hydroxyl group in the ethoxyethanol chain represents a reactive site capable of participating in various reactions, including esterification, oxidation, and nucleophilic substitution. In esterification reactions, the hydroxyl group can react with carboxylic acids or acid derivatives to form esters. Under oxidizing conditions, the hydroxyl group could be converted to an aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

The piperazine ring, even in its protonated state in the dihydrochloride salt, retains some nucleophilic character at its nitrogen atoms. This nucleophilicity could be relevant in certain chemical transformations, particularly after conversion to the free base form. The tertiary amine nitrogens could participate in alkylation, acylation, or coordination with metal ions, depending on the specific reaction conditions.

The ether linkages in the molecule, both in the ethoxyethanol chain and connecting the phenyl rings, are relatively stable under physiological conditions but may be susceptible to cleavage under harsh acidic or basic conditions or in the presence of specific enzymes. The aromatic rings could participate in electrophilic aromatic substitution reactions, although the electronic effects of the substituents would influence the reactivity and regioselectivity of such reactions.

The dihydrochloride salt form can be converted to the free base through treatment with a suitable base, which would alter the compound's solubility and reactivity profile significantly. This interconversion between salt and free base forms is a common manipulation in pharmaceutical chemistry to optimize properties for specific applications.

Synthesis and Production

Synthetic Routes

A rational synthetic approach might involve the following key steps:

  • Preparation of 3-phenoxybenzaldehyde through a coupling reaction between phenol and 3-bromobenzaldehyde, potentially using copper-catalyzed Ullmann ether synthesis or palladium-catalyzed cross-coupling methods.

  • Reductive amination of the 3-phenoxybenzaldehyde with piperazine to form 1-(3-phenoxyphenyl)methylpiperazine. This reaction typically involves the formation of an imine intermediate followed by reduction with a suitable reducing agent such as sodium borohydride or sodium cyanoborohydride.

  • N-alkylation of the secondary nitrogen in the piperazine ring with 2-(2-chloroethoxy)ethanol under basic conditions to introduce the ethoxyethanol chain. This reaction would likely be conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride.

  • Conversion to the dihydrochloride salt through treatment with hydrogen chloride in a suitable solvent, such as diethyl ether or ethanol, followed by recrystallization to purify the final product.

Each step would require careful optimization of reaction conditions, including solvent, temperature, reaction time, and purification methods, to ensure high yield and purity of the final product. The specific conditions would depend on the reactivity and stability of the intermediates and would need to be determined experimentally.

Research Applications

Chemical Biology Applications

Beyond traditional drug discovery, 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride could find applications in chemical biology, the interdisciplinary field that applies chemical approaches to the study of biological systems. The compound's unique structural features could be exploited for various chemical biology applications.

For instance, derivatives of the compound could be developed as molecular probes for the identification and characterization of biological targets. By incorporating reporter groups such as fluorescent tags or affinity labels, such probes could help elucidate the localization, expression, and function of their biological targets.

The compound could also serve as a building block for the synthesis of more complex molecules, such as targeted drug delivery systems or multifunctional biological probes. The presence of reactive functional groups, particularly the terminal hydroxyl group, provides opportunities for further chemical elaboration.

Future Research Directions

Future research on 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride could pursue several promising directions to fully explore its potential in chemical and biological applications. These research directions might include:

  • Comprehensive characterization of the compound's physicochemical properties, including solubility profiles in various media, stability under different conditions, and spectroscopic properties.

  • Screening against panels of biological targets to identify potential interactions and activities, which could guide further development for specific applications.

  • Synthesis and testing of structural analogs to establish structure-activity relationships and identify opportunities for optimization.

  • Development of improved synthetic routes to enhance efficiency, scalability, and environmental sustainability.

  • Exploration of potential formulation strategies for biological testing or pharmaceutical applications, considering the compound's solubility and stability characteristics.

  • Investigation of the compound's behavior in biological systems, including metabolism, distribution, and potential toxicity.

  • Computational studies to predict potential biological targets and interactions, guiding experimental design and interpretation.

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential applications, possibly leading to valuable developments in chemical and pharmaceutical research.

Data Tables

Chemical Properties

PropertyValueSource
Molecular FormulaC21H30Cl2N2O3
Molecular Weight429.4 g/mol
Alternative NamesZK756326 2HCl, ZK756326 dihydrochloride
CAS Number874911-96-3, 1780259-94-0
Parent CompoundZK 756326 (CID 11688990)
InChIInChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
InChI KeyMPACCEKWFGWZHS-UHFFFAOYSA-N
SMILESC1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl

Parent Compound Properties

PropertyValueSource
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
NameZK 756326
InChIInChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2
InChI KeySHDFUNGIHDOLQM-UHFFFAOYSA-N
SMILESC1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3

Structural Components

Structural ComponentDescriptionFunction
Piperazine RingSix-membered heterocyclic ring with two nitrogen atoms at 1,4-positionsCommon pharmacophore in many bioactive compounds
Phenoxyphenyl GroupTwo phenyl rings connected by an oxygen atomContributes hydrophobic character and potential for π-π interactions
Ethoxyethanol ChainLinear chain with ether linkage and terminal hydroxyl groupProvides hydrophilic character and potential for hydrogen bonding
Dihydrochloride SaltProtonation of both piperazine nitrogens with chloride counter-ionsEnhances water solubility and stability

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